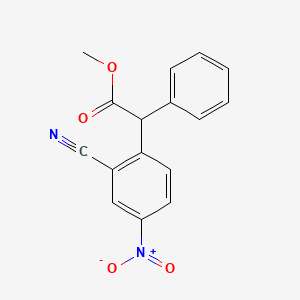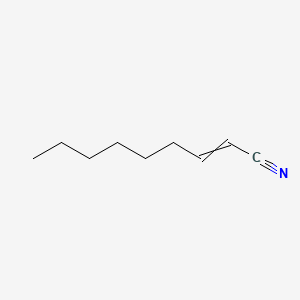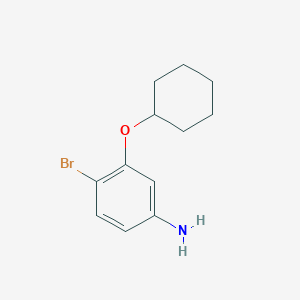![molecular formula C11H9FN2O B12090401 6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one is a heterocyclic compound that features a bipyridine core with a fluorine atom at the 6-position and a methyl group at the 1’-position
准备方法
合成路线和反应条件
6-氟-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮的合成通常包括以下步骤:
联吡啶核心的形成: 联吡啶核心可以通过两个吡啶衍生物之间的偶联反应合成。常见的方法包括使用钯催化的交叉偶联反应,例如 Suzuki 或 Stille 偶联。
氟原子的引入: 氟原子可以通过使用 Selectfluor 或 N-氟苯磺酰亚胺 (NFSI) 等试剂的亲电氟化反应引入。
甲基化: 甲基可以通过在碱的存在下使用碘甲烷或硫酸二甲酯的甲基化反应引入。
工业生产方法
6-氟-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这通常包括使用连续流动反应器和自动化系统来精确控制反应参数。
化学反应分析
反应类型
氧化: 6-氟-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮可以发生氧化反应,形成各种氧化衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,以得到化合物的还原形式。
取代: 该化合物可以发生取代反应,特别是在氟或甲基位置,使用胺或硫醇等亲核试剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱的存在下,胺等亲核试剂。
主要产物
氧化: 氧化的联吡啶衍生物。
还原: 还原的联吡啶衍生物。
取代: 具有各种官能团的取代联吡啶衍生物。
科学研究应用
6-氟-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮在科学研究中有多种应用:
化学: 用作配位化学中的配体,与过渡金属形成配合物。
生物学: 由于其独特的电子特性,研究其作为荧光探针的潜力。
医学: 探索其作为药物设计中药效团的潜力,尤其是在抗癌和抗炎药的开发中。
工业: 用于合成先进材料,以及作为有机合成中的结构单元。
作用机理
6-氟-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮的作用机理取决于其应用。在生物系统中,它可能与特定的分子靶标(如酶或受体)相互作用,调节其活性。氟原子可以通过氢键和静电相互作用增强化合物的结合亲和力和选择性。联吡啶核心也可以参与与蛋白质中芳香族残基的 π-π 堆积相互作用。
作用机制
The mechanism of action of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bipyridine core can also participate in π-π stacking interactions with aromatic residues in proteins.
相似化合物的比较
类似化合物
2,2'-联吡啶: 配位化学中广泛使用的配体。
4,4'-二甲基-2,2'-联吡啶: 在 4,4' 位具有甲基的类似结构。
6-氯-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮: 具有氯原子而不是氟原子的类似结构。
独特性
6-氟-1'-甲基-[3,4'-联吡啶]-2'(1'H)-酮由于存在氟原子而具有独特性,氟原子可以显着影响其化学和生物学性质。氟原子可以增强化合物的稳定性、亲脂性和结合亲和力,使其成为各种应用的宝贵化合物。
属性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
4-(6-fluoropyridin-3-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-14-5-4-8(6-11(14)15)9-2-3-10(12)13-7-9/h2-7H,1H3 |
InChI 键 |
RAVARHPCALTYHA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=CC1=O)C2=CN=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)


![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)


![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)


